N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(2-(3-Chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chlorophenyl group attached to a methoxy-substituted propyl chain and a 2-methoxy-4,5-dimethylbenzenesulfonamide moiety. This compound exhibits structural complexity due to its dual aromatic systems, electron-withdrawing substituents (chloro, sulfonamide), and methoxy groups, which influence its physicochemical properties, such as solubility and lipophilicity.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c1-13-9-17(24-4)18(10-14(13)2)26(22,23)21-12-19(3,25-5)15-7-6-8-16(20)11-15/h6-11,21H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTUTJOQPMVFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorophenylacetonitrile with methanol in the presence of a base to form the corresponding methoxy derivative. This intermediate is then reacted with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: Sulfonamide groups can be reduced to primary or secondary amines.
Substitution: Chlorine atoms can be replaced with other functional groups, such as alkyl or aryl groups.
Scientific Research Applications
The compound N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has garnered attention in scientific research due to its potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Pharmacological Applications
The primary focus of research on this compound has been its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Studies have indicated that derivatives similar to this compound can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial replication .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation. The methoxy and dimethyl groups may enhance anti-inflammatory activity by modulating inflammatory pathways .
- Anticancer Properties : Research indicates that certain sulfonamide derivatives can induce apoptosis in cancer cells. This compound's unique structure may contribute to its effectiveness against specific cancer types, although further studies are needed to confirm these effects .
Biochemical Studies
Studies have explored the biochemical interactions of this compound with various enzymes and receptors:
- Enzyme Inhibition : It has been hypothesized that the compound could inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions, potentially beneficial in treating metabolic disorders .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition. This aspect opens avenues for exploring its use in neuropharmacology .
Agricultural Applications
Research has also pointed towards potential applications in agriculture:
- Pesticidal Properties : Some sulfonamide derivatives have shown efficacy as pesticides. The chlorophenyl group may enhance the compound's ability to target specific pests while minimizing toxicity to non-target organisms .
Table 1: Summary of Pharmacological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammation markers | |
| Anticancer | Induction of apoptosis in cancer cells |
Table 2: Biochemical Interactions
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives revealed that compounds structurally related to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This effect was linked to the suppression of NF-kB signaling pathways, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Despite the lack of direct pharmacological or biochemical data for N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, comparisons can be drawn with structurally analogous compounds, particularly benzothiazole derivatives described in EP 3 348 550A1 (2018) . Key points of comparison include:
Substituent Effects on Pharmacological Activity
- 3-Chlorophenyl Group: Present in both the target compound and analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide .
- Methoxy Groups : Found in the target compound and N-(6-methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide . Methoxy substituents can modulate electronic effects, altering binding affinity to biological targets.
Core Structural Differences
- Benzothiazole vs. Benzenesulfonamide: The patent compounds feature a benzothiazole core linked to acetamide, while the target compound uses a benzenesulfonamide scaffold. Sulfonamides are known for strong hydrogen-bonding capacity, which may enhance target selectivity compared to benzothiazoles’ planar aromatic systems.
Electronic and Steric Profiles
- Trifluoromethyl vs. Sulfonamide : The trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide is a potent electron-withdrawing group (EWG), similar to the sulfonamide moiety in the target compound. Both EWGs may stabilize charge interactions in enzyme-binding pockets.
Data Table: Structural and Functional Comparison
Notes: LogP values estimated using fragment-based methods (e.g., Crippen’s method). Molecular weights calculated from exact formulas.
Research Findings and Implications
- Patent Compounds : The benzothiazole derivatives in EP 3 348 550A1 were synthesized for antimicrobial or anticancer applications, with trifluoromethyl and methoxy groups enhancing activity against specific bacterial strains .
- Hypothetical Activity of Target Compound : The sulfonamide group and dimethyl substitution may confer selectivity for enzymes like carbonic anhydrase IX/XII, which are overexpressed in tumors. However, steric effects from dimethyl groups could reduce binding efficiency compared to less hindered analogs.
Biological Activity
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests a variety of interactions within biological systems, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural features:
- Chemical Formula : CHClNOS
- IUPAC Name : this compound
Structural Features
- Chlorophenyl Group : The presence of the 3-chlorophenyl moiety may contribute to the compound's lipophilicity and potential interaction with various biological targets.
- Methoxy Groups : The methoxy substituents enhance solubility and may influence the pharmacokinetics of the compound.
Antiviral Activity
Recent studies have indicated that sulfonamide derivatives exhibit antiviral properties. For instance, compounds structurally similar to this compound have been shown to inhibit viral replication by modulating intracellular factors such as APOBEC3G, a known antiviral protein that restricts viral replication through various mechanisms .
Anticancer Potential
Sulfonamide derivatives have also been studied for their anticancer properties. In vitro studies demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines . This suggests that this compound may also exhibit similar anticancer activity.
The proposed mechanisms of action for sulfonamide derivatives include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells, enhancing their therapeutic potential.
- Modulation of Immune Response : By influencing cytokine production or immune cell activity, these compounds may enhance host defense mechanisms against pathogens or tumors.
Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of a related sulfonamide derivative revealed significant inhibition of Hepatitis B virus (HBV) replication in vitro. The compound was able to increase intracellular levels of APOBEC3G, leading to reduced viral DNA levels . This highlights the potential application of this compound in treating viral infections.
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on the anticancer properties of similar compounds, researchers found that a derivative exhibited potent cytotoxicity against melanoma cells. The mechanism involved the activation of apoptotic pathways, leading to significant tumor cell death . This suggests that this compound could be effective against resistant cancer types.
Data Table
Q & A
Basic: What synthetic strategies are recommended for N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?
Answer:
The synthesis of this sulfonamide derivative likely involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the sulfonamide core via nucleophilic substitution. For example, coupling a benzenesulfonyl chloride derivative with a substituted amine precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Functionalization of the methoxypropyl side chain. Methoxy groups can be introduced using alkylation or Mitsunobu reactions, with temperature control (0–25°C) to minimize side reactions .
- Key Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity, while ethanol may reduce by-product formation .
- Catalysts: Pd/C catalysts under hydrogenation conditions can stabilize intermediates .
- Yields: Optimized yields (60–70%) are achieved with stoichiometric reagent ratios and stepwise purification (e.g., flash chromatography) .
Advanced: How can computational hybrid models resolve contradictions in bioactivity data for this compound?
Answer:
Contradictions in bioactivity data often arise from methodological differences (e.g., receptor specificity, assay conditions). To address this:
- Hybrid Modeling: Combine experimental data (e.g., receptor binding assays) with computational tools like molecular docking or QSAR. For instance:
- Receptor-Specific Docking: Use tools like AutoDock Vina to predict binding affinities against target receptors (e.g., enzymes or GPCRs) .
- Meta-Analysis: Cross-validate results from heterogeneous datasets (e.g., agonist profiles from multiple receptors) using dimensionality reduction (PCA or t-SNE) to identify clusters of activity .
- Case Study: Saito et al. (2009) resolved discrepancies by integrating wet-lab receptor activation data with computational feature extraction, highlighting the importance of receptor diversity in predictive models .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
Critical techniques include:
- NMR Spectroscopy:
- X-ray Crystallography:
- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion matching theoretical mass) .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Answer:
Competing reactions (e.g., over-alkylation or hydrolysis) can be minimized via:
- Temperature Gradients: Perform acylation at –10°C to slow down hydrolysis of activated intermediates .
- Protecting Groups: Temporarily block reactive sites (e.g., methoxy groups) using tert-butyldimethylsilyl (TBS) ethers .
- Real-Time Monitoring: Use TLC or in-situ IR spectroscopy to track reaction progress and halt at intermediate stages .
Basic: What purification methods are most effective post-synthesis?
Answer:
- Flash Chromatography: Silica gel columns with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate sulfonamide products from unreacted precursors .
- Recrystallization: Use ethanol/water mixtures to obtain high-purity crystals (melting point verification: ±2°C range) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) for final purity assessment (>95%) .
Advanced: How to design experiments assessing receptor binding using hybrid computational/experimental frameworks?
Answer:
- Step 1: Generate a receptor library (e.g., 52 mouse/human receptors as in Saito et al.) and screen the compound for agonism/antagonism .
- Step 2: Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding stability and key residues (e.g., hydrogen bonds with sulfonamide groups) .
- Step 3: Validate predictions via SPR (surface plasmon resonance) to measure kinetic constants (ka/kd) .
- Data Integration: Apply machine learning (e.g., random forests) to correlate computational descriptors (e.g., logP, polar surface area) with experimental EC50 values .
Basic: What are the common pitfalls in interpreting NMR data for this compound?
Answer:
- Signal Overlap: Aromatic protons in the 3-chlorophenyl and dimethylbenzenesulfonamide groups may overlap. Use ¹³C-¹H HSQC to resolve ambiguities .
- Dynamic Effects: Methoxy groups can exhibit restricted rotation, causing splitting in ¹H NMR. Analyze variable-temperature NMR to confirm .
Advanced: How to address discrepancies in crystallographic refinement between SHELX and other software?
Answer:
- Software Comparison: SHELXL (high-resolution data) vs. Phenix (twinned crystals). Validate structures by comparing R-factors and electron density maps .
- Twinned Data: For low-symmetry crystals, use SHELXPRO to deconvolute overlapping reflections .
- Hydrogen Bonding: Manually adjust hydrogen positions in SHELXL if automated placement conflicts with electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
